(1-Bromocyclobutyl)(phenyl)methanone
Description
(1-Bromocyclobutyl)(phenyl)methanone is an organic compound with the molecular formula C11H11BrO It is characterized by a bromine atom attached to a cyclobutyl ring, which is further connected to a phenyl group through a methanone linkage
Properties
IUPAC Name |
(1-bromocyclobutyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-11(7-4-8-11)10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQXQUHNYPUQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299466 | |
| Record name | (1-bromocyclobutyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51175-78-1 | |
| Record name | NSC130983 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-bromocyclobutyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromocyclobutyl)(phenyl)methanone typically involves the bromination of cyclobutyl phenyl methanone. One common method includes the reaction of cyclobutyl phenyl methanone with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and ensure selective bromination .
Industrial Production Methods: Industrial production of (1-Bromocyclobutyl)(phenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (1-Bromocyclobutyl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and controlled temperatures.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions produce alcohols.
- Oxidation reactions result in carboxylic acids or other oxidized products .
Scientific Research Applications
(1-Bromocyclobutyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (1-Bromocyclobutyl)(phenyl)methanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Cyclobutyl phenyl methanone: Lacks the bromine atom, making it less reactive in substitution reactions.
(1-Chlorocyclobutyl)(phenyl)methanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
(1-Fluorocyclobutyl)(phenyl)methanone:
Uniqueness: (1-Bromocyclobutyl)(phenyl)methanone is unique due to the presence of the bromine atom, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
(1-Bromocyclobutyl)(phenyl)methanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a cyclobutyl ring substituted with a bromine atom, attached to a phenyl group and a carbonyl group. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of (1-Bromocyclobutyl)(phenyl)methanone is primarily evaluated through its interactions with various biological targets, including enzymes and receptors. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Recent research has indicated that derivatives of (1-Bromocyclobutyl)(phenyl)methanone exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs possess potent activity against Mycobacterium tuberculosis (M.tb), with minimum inhibitory concentration (MIC) values demonstrating effectiveness comparable to established treatments.
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.5 | M.tb |
| Compound B | 2.0 | Staphylococcus aureus |
| Compound C | 1.0 | Escherichia coli |
The mechanism by which (1-Bromocyclobutyl)(phenyl)methanone exerts its biological effects is thought to involve the inhibition of specific enzymes critical for bacterial survival and replication. For example, it has been suggested that the compound interferes with the polyketide synthase pathway in M.tb, which is essential for the biosynthesis of mycolic acids.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of (1-Bromocyclobutyl)(phenyl)methanone derivatives. Modifications to the cyclobutyl or phenyl groups can significantly impact biological activity.
Key Findings:
- Substituent Variation : Introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance activity against M.tb.
- Ring Modifications : Alterations in the cyclobutyl structure can affect lipophilicity and bioavailability, influencing overall potency.
Case Studies
- In Vivo Efficacy : A study conducted on murine models demonstrated that specific derivatives of (1-Bromocyclobutyl)(phenyl)methanone exhibited promising results in reducing bacterial load in lung tissues infected with M.tb.
- Toxicological Assessment : Toxicity studies revealed that while some derivatives showed potent antimicrobial activity, they also presented potential cardiotoxic effects, necessitating further optimization to mitigate these risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
